molecular formula C18H20N2O2 B15008117 4-Benzyl-1-(4-nitrophenyl)piperidine

4-Benzyl-1-(4-nitrophenyl)piperidine

Katalognummer: B15008117
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: RKPVUWXTDZWIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-1-(4-nitrophenyl)piperidine is a piperidine derivative characterized by a benzyl group at the 4-position and a 4-nitrophenyl substituent at the 1-position of the piperidine ring. Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.37 g/mol. The compound’s structure combines aromatic (benzyl and nitrophenyl) and heterocyclic (piperidine) components, enabling diverse interactions in biological and chemical systems .

Eigenschaften

Molekularformel

C18H20N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

4-benzyl-1-(4-nitrophenyl)piperidine

InChI

InChI=1S/C18H20N2O2/c21-20(22)18-8-6-17(7-9-18)19-12-10-16(11-13-19)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2

InChI-Schlüssel

RKPVUWXTDZWIEM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(4-nitrophenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the reaction of a boronic acid derivative of 4-nitrophenyl with a benzyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 4-Benzyl-1-(4-nitrophenyl)piperidine often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and nitrophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of 4-Benzyl-1-(4-aminophenyl)piperidine

    Substitution: Formation of various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

4-Benzyl-1-(4-nitrophenyl)piperidine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Benzyl-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain. Additionally, it functions as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of monoamines, thereby increasing their levels in the brain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-benzyl-1-(4-nitrophenyl)piperidine, emphasizing differences in substituents, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Biological/Chemical Properties Key References
4-Benzyl-1-(4-nitrophenyl)piperidine C₁₈H₂₀N₂O₂ Benzyl (4), 4-nitrophenyl (1) Potential receptor ligand (inferred)
4-Benzyl-1-(2,4,6-trimethylbenzyl)piperidine C₂₂H₂₉N Benzyl (4), trimethylbenzyl (1) SARS-CoV-2 inhibitor (IC₅₀: 2.4 µM)
1-(4-Nitrophenyl)piperidine C₁₁H₁₄N₂O₂ 4-nitrophenyl (1) Irreversible opiate ligand (EC₅₀: 0.8 nM)
4-(2-Benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]piperidine C₁₉H₂₀N₃O₄S₂ Benzothiazolyl (4), sulfonyl-nitrophenyl (1) Unknown activity; sulfonyl group enhances stability
4-Benzylpiperidine C₁₂H₁₇N Benzyl (4) Base compound; low acute toxicity (LD₅₀: >2000 mg/kg)

Structural Modifications and Activity

  • Benzyl vs. Trimethylbenzyl Groups :
    Replacing the 4-nitrophenyl group in 4-benzyl-1-(4-nitrophenyl)piperidine with a 2,4,6-trimethylbenzyl group (as in the SARS-CoV-2 inhibitor from ) enhances hydrophobic interactions, improving binding to viral proteases. The trimethylbenzyl derivative exhibits an IC₅₀ of 2.4 µM, suggesting steric bulk may optimize target engagement .

  • Nitrophenyl Position and Electronic Effects :
    The 4-nitrophenyl group in 1-(4-nitrophenyl)piperidine () acts as a strong electron-withdrawing substituent, stabilizing charge interactions in opioid receptor binding. This compound’s EC₅₀ of 0.8 nM highlights the nitro group’s role in enhancing ligand-receptor affinity .

  • Such modifications are common in CNS-targeting drugs but require further study for this specific analog .

Q & A

Q. What are reliable synthetic methods for 4-Benzyl-1-(4-nitrophenyl)piperidine with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Use column chromatography (e.g., cyclohexane/ethyl acetate 90:10) for purification, achieving yields up to 71% .
  • Monitor reaction progress via TLC and confirm purity via HPLC (e.g., 95% peak area at 254 nm) and elemental analysis .
  • Optimize conditions (solvent, temperature) to minimize byproducts, as seen in derivatives like 4-benzyl-1-(2,4,6-trimethyl-benzyl)piperidine, where molecular docking guided substituent selection .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H/13C-NMR peaks to confirm substituent positions. For example, piperidine ring protons appear at δ 1.5–2.5 ppm, while benzyl groups show aromatic signals near δ 7.0–7.5 ppm .
  • HPLC : Use a C18 column with UV detection (e.g., 254 nm) and mobile phases like n-hexane/EtOAc (5:5) to assess purity .
  • Elemental Analysis : Cross-check calculated vs. experimental C/H/N percentages to validate stoichiometry (e.g., C: 61.99% calc. vs. 61.92% found) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. This compound may cause severe irritation .
  • Storage : Keep at –20°C in airtight containers to ensure stability (>5 years) .
  • Decontamination : Wash hands with soap post-handling; dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling guide the design of 4-Benzyl-1-(4-nitrophenyl)piperidine derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., SARS-CoV-2 main protease). For analogs, docking scores correlated with inhibitory activity (ΔG = –9.2 kcal/mol) .
  • ADMET Prediction : Employ SwissADME or ProTox-II to assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) and toxicity (e.g., LD50) early in design .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Combine NMR, HPLC, and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ observed at 421.2851 vs. 421.2850 calc.) .
  • Crystallography : For persistent ambiguities, grow single crystals and perform X-ray diffraction (as done for pyrimethamine co-crystals) .

Q. What strategies optimize analytical method development for this compound?

Methodological Answer:

  • Mobile Phase Optimization : Adjust methanol/buffer ratios (e.g., 65:35) to improve HPLC resolution. Buffer preparation (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6) enhances peak symmetry .
  • Detection Wavelength : Use UV/Vis maxima (e.g., 249 nm, 296 nm) for sensitive quantification .

Q. How to design structure-activity relationship (SAR) studies for antiviral applications?

Methodological Answer:

  • Substituent Variation : Compare analogs with substituents like 4-isopropyl or 2,4-difluoro groups. For example, 4-benzyl-1-(2,4,6-trimethyl-benzyl)piperidine showed improved SARS-CoV-2 inhibition (IC50 = 2.1 µM) .
  • Mechanistic Assays : Test hemagglutinin fusion inhibition (e.g., H1N1) via fluorescence polarization or plaque reduction assays .

Q. How to align experimental workflows with theoretical frameworks?

Methodological Answer:

  • Hypothesis-Driven Design : Link synthesis to opioid receptor modulation (for impurity profiling) or viral protease inhibition, guided by receptor-ligand interaction theories .
  • Iterative Refinement : Use computational predictions (e.g., docking) to iteratively refine synthetic targets, as seen in anti-influenza piperidine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.